molecular formula C22H15ClN4O3S B2440134 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 946215-50-5

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2440134
CAS No.: 946215-50-5
M. Wt: 450.9
InChI Key: ZFVBUFVBABEESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H15ClN4O3S and its molecular weight is 450.9. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Urease

One significant scientific research application of compounds related to 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is their inhibitory activity on urease. A study conducted by Akyüz et al. (2018) synthesized a series of 2,3-disubstituted quinazolin-4(3H)-one compounds, including oxadiazole and furan rings, and assessed their urease inhibitory activities. These compounds exhibited potent urease inhibitory activity, with IC50 values ranging from 1.55 ± 0.07 to 2.65 ± 0.08 µg/mL, showcasing the potential of such compounds in targeting urease enzyme activities (Akyüz et al., 2018).

Spectroscopic Studies and Tautomerism

Another application is seen in the spectroscopic studies and investigation into thione-thiol tautomerism. Soliman et al. (2015) synthesized and characterized a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one, studying its thione-thiol tautomeric equilibria through DFT/B3LYP and HF methods. This research offers insights into the structural and electronic properties of such compounds, which could be useful in the design of drugs with improved efficacy and reduced toxicity (Soliman et al., 2015).

Anticancer Activity

The synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates also represent an important area of research. Hassanzadeh et al. (2019) developed a multi-step reaction procedure to synthesize such derivatives, testing their cytotoxic effect against MCF-7 and HeLa cell lines. One compound, in particular, exhibited remarkable cytotoxic activity, suggesting the potential of these compounds in cancer therapy (Hassanzadeh et al., 2019).

Antimicrobial and Mosquito Larvicidal Activity

The antimicrobial and mosquito larvicidal activity of related compounds further illustrates their scientific research applications. Rajanarendar et al. (2010) synthesized a series of compounds evaluated for their antibacterial, antifungal, and mosquito larvicidal activities. Some compounds showed good to moderate activity against various microorganisms, as well as lethal effects on mosquito larvae, indicating their potential in developing new antimicrobial and insecticidal agents (Rajanarendar et al., 2010).

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S/c23-15-6-3-5-14(11-15)20-25-19(30-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-29-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBUFVBABEESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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